molecular formula C9H17N3O B13955033 2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)ethanone

2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)ethanone

Cat. No.: B13955033
M. Wt: 183.25 g/mol
InChI Key: YWCXQCAOAJEEGU-UHFFFAOYSA-N
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Description

2-Amino-1-(2-amino-6-azaspiro[34]octan-6-yl)ethanone is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of a spirocyclic ketone with an amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow chemistry techniques to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)ethanone involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-azaspiro[3.4]octan-5-one hydrochloride
  • ®-2-amino-1-(6-azaspiro[2.5]octan-6-yl)propan-1-one hydrochloride
  • 2-Oxa-6-azaspiro[3.4]octane

Uniqueness

2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)ethanone is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

2-amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)ethanone

InChI

InChI=1S/C9H17N3O/c10-5-8(13)12-2-1-9(6-12)3-7(11)4-9/h7H,1-6,10-11H2

InChI Key

YWCXQCAOAJEEGU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CC(C2)N)C(=O)CN

Origin of Product

United States

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